molecular formula C12H22O B12543293 11-Methoxyundec-1-yne CAS No. 142666-99-7

11-Methoxyundec-1-yne

Cat. No.: B12543293
CAS No.: 142666-99-7
M. Wt: 182.30 g/mol
InChI Key: WDEANJXCKBZHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methoxyundec-1-yne is a chemical compound of significant interest in organic synthesis and materials science research. This molecule features a terminal alkyne group at one end of an 11-carbon chain and a methoxy ether group at the other, making it a versatile hydrophobic linker and building block. While specific studies on this compound are not readily available, research on closely related structures, such as 1-Methoxydec-5-yne and 8-Methoxy-7-methyldec-1-yne , indicates the high utility of such functionalized long-chain alkynes. The terminal alkyne group is highly reactive and readily participates in metal-catalyzed coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is a cornerstone of bioconjugation and polymer chemistry, allowing for the reliable and efficient connection of molecules. The long alkyl chain provides hydrophobicity and flexibility, which can be used to tune the properties of resulting materials or to anchor molecules into lipid membranes. The methoxy terminus acts as a stable, non-ionic polar group, influencing the compound's solubility and serving as a terminal functional group or a synthetic handle for further modification. Based on patents detailing similar methoxy-terminated alkenes, potential research applications for this compound include its use as an intermediate in the synthesis of specialized monomers for olefin polymerization and in the development of advanced polymeric materials with specific functionalities. Researchers value this compound for its potential in creating novel surfactants, liquid crystals, and functionalized surfaces. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

CAS No.

142666-99-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

11-methoxyundec-1-yne

InChI

InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12-13-2/h1H,4-12H2,2H3

InChI Key

WDEANJXCKBZHTK-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCCC#C

Origin of Product

United States

Synthetic Methodologies for the Preparation of 11 Methoxyundec 1 Yne

Retrosynthetic Analysis and Precursor Selection

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com For 11-methoxyundec-1-yne, the two primary functional groups, the terminal alkyne and the methoxy (B1213986) ether, guide the disconnection strategies.

Strategies Employing Alkenyl Precursors

One common retrosynthetic approach involves the disconnection of the carbon-carbon triple bond, suggesting a precursor containing a terminal alkene. This strategy leverages the well-established conversion of alkenes to alkynes. A plausible precursor would be 11-methoxyundec-1-ene. The synthesis would then involve the bromination of the double bond followed by a double dehydrobromination to form the desired alkyne.

Another strategy could involve the use of a terminal alkene that is first converted to a dihalide, which can then be eliminated to form the alkyne. The methoxy group could be introduced either at the beginning of the synthesis on the starting alkene or later on an intermediate alcohol.

Approaches from Undecynol Derivatives

An alternative and often more direct retrosynthesis involves disconnection at the ether linkage. This points to an undecynol derivative, specifically 10-undecyn-1-ol, as a key precursor. This approach simplifies the synthesis to an etherification step, where the hydroxyl group of the undecynol is converted to a methoxy group. This method is often preferred due to the commercial availability of long-chain alkynols and the high efficiency of etherification reactions.

Etherification Techniques for Methoxy Group Installation

When starting from an undecynol derivative, the installation of the methoxy group is a key transformation. The Williamson ether synthesis is a classic and widely used method for this purpose.

In this procedure, the alcohol, 10-undecyn-1-ol, is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the desired methyl ether, this compound. The reaction is generally high-yielding and reliable for primary alcohols.

Table 1: Common Reagents in the Williamson Ether Synthesis of this compound

RoleReagentChemical Formula
Starting Material10-Undecyn-1-olC₁₁H₂₀O
BaseSodium HydrideNaH
Methylating AgentMethyl IodideCH₃I
Methylating AgentDimethyl Sulfate(CH₃)₂SO₄
ProductThis compoundC₁₂H₂₂O

Alternative methods for methylation of alcohols include the use of diazomethane (B1218177) in the presence of a Lewis acid catalyst, though the hazardous nature of diazomethane makes this less common for larger-scale syntheses. Another approach involves the use of milder methylating agents like methyl triflate, which can be effective under less basic conditions.

Methylation of Corresponding Alcohols

The most common and direct route to this compound is through the methylation of 11-hydroxyundec-1-yne. This process involves the conversion of the terminal hydroxyl group (-OH) into a methoxy group (-OCH₃). The Williamson ether synthesis is a classic and widely employed method for this transformation. wikipedia.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. smith.edu In the first step, the alcohol is deprotonated by a strong base to form a more nucleophilic alkoxide ion. This is followed by the reaction of the alkoxide with a methylating agent.

Reaction Scheme:

Deprotonation: R-OH + Base → R-O⁻ + Base-H⁺ (where R = HC≡C-(CH₂)₉-)

Nucleophilic Attack: R-O⁻ + CH₃-X → R-O-CH₃ + X⁻ (where X is a leaving group)

Common bases used for the deprotonation of the alcohol include sodium hydride (NaH), potassium hydride (KH), and sodium amide (NaNH₂). masterorganicchemistry.com The choice of base is crucial as it needs to be strong enough to deprotonate the alcohol without reacting with the terminal alkyne, which has a pKa of about 25.

A variety of methylating agents can be employed, with methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) being the most common due to their high reactivity. nih.gov The reactivity of the methylating agent often follows the trend I > Br > Cl > OTs (tosylate).

The selection of the solvent is also critical for the success of the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently used as they can solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide. wikipedia.org

Table 1: Reagents for the Methylation of 11-hydroxyundec-1-yne via Williamson Ether Synthesis

Role Reagent Rationale for Use
Starting Material11-hydroxyundec-1-yneThe precursor alcohol providing the carbon backbone.
BaseSodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the alcohol.
Methylating AgentMethyl Iodide (CH₃I)A highly reactive electrophile with a good leaving group (I⁻).
SolventN,N-Dimethylformamide (DMF)A polar aprotic solvent that enhances the rate of SN2 reactions.

Alternative Methoxy Group Introduction Strategies

Beyond the traditional Williamson ether synthesis, other methods can be considered for the introduction of the methoxy group.

One such alternative involves the use of dimethyl carbonate (DMC) as a greener methylating agent. researchgate.net DMC is less toxic than conventional methylating agents like methyl iodide and dimethyl sulfate. The reaction with an alcohol is typically carried out in the presence of a catalyst, often at elevated temperatures. researchgate.net

Another approach is the acid-catalyzed reaction of the alcohol with methanol (B129727) . In this method, a catalytic amount of a strong acid protonates the hydroxyl group of 11-hydroxyundec-1-yne, making it a good leaving group (water). A molecule of methanol can then act as a nucleophile. However, this method is generally more suitable for the synthesis of symmetrical ethers and can lead to a mixture of products when two different alcohols are used. youtube.com

Catalytic methods involving transition metals have also been developed for methylation reactions. For instance, manganese-catalyzed methylation of alcohols using methanol as the methylating agent has been reported. nih.gov These methods often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov Similarly, ytterbium-catalyzed reactions have been explored for the tosylation of alcohols, which could be a preliminary step to substitution with a methoxide (B1231860). lookchem.com

The use of diazomethane (CH₂N₂) is another classic method for methylating alcohols. nih.gov It reacts readily with alcohols in the presence of a Lewis acid catalyst to yield the corresponding methyl ether. However, diazomethane is highly toxic and explosive, which limits its application on a large scale. nih.gov

Optimization of Reaction Conditions and Scalability Considerations

Yield Enhancement Studies

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing side reactions. Key parameters that can be adjusted include temperature, reaction time, and the stoichiometry of the reactants.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions and improve yields. rsc.org In the context of the Williamson ether synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and can lead to higher product yields. wikipedia.org

Phase-transfer catalysis (PTC) is another effective technique for enhancing the yield of etherification reactions, especially when dealing with reactants that are soluble in different phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide ion from an aqueous or solid phase to an organic phase where the methylating agent is present. This can increase the reaction rate and yield.

Table 2: Comparison of Conventional vs. Optimized Synthesis Conditions

Parameter Conventional Method Optimized Method (e.g., Microwave)
Reaction Time1-8 hours wikipedia.org5-15 minutes
Temperature50-100 °C wikipedia.orgOften higher, but for shorter durations
YieldModerate to goodOften higher
Energy ConsumptionHigherLower

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.

Atom Economy: The atom economy of a reaction is a measure of how many atoms of the reactants are incorporated into the final desired product. wikipedia.org The Williamson ether synthesis, while effective, can have a lower atom economy due to the formation of a salt byproduct (e.g., NaI).

Calculation of Atom Economy for Williamson Ether Synthesis: Assuming the reaction: C₁₁H₂₀O + NaH + CH₃I → C₁₂H₂₂O + NaI + H₂

Molecular Weight of this compound (C₁₂H₂₂O): ~182.32 g/mol

Sum of Molecular Weights of Reactants (C₁₁H₂₀O + NaH + CH₃I): ~168.28 + 24.00 + 141.94 = ~334.22 g/mol

Atom Economy (%) = (MW of product / Sum of MW of reactants) x 100 Atom Economy (%) = (182.32 / 334.22) x 100 ≈ 54.5%

To improve atom economy, alternative synthetic routes that minimize byproduct formation are desirable.

Use of Greener Solvents: Traditional solvents like DMF and DMSO, while effective, have environmental and health concerns. The exploration of greener solvents is a key aspect of green chemistry. For ether synthesis, the use of more benign solvents or even solvent-free conditions is being investigated. researchgate.net

Use of Safer Reagents: As mentioned earlier, replacing highly toxic methylating agents like dimethyl sulfate and methyl iodide with greener alternatives such as dimethyl carbonate (DMC) is a significant step towards a more sustainable synthesis. researchgate.net

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. rsc.org The development of efficient catalytic systems for the methylation of alcohols, such as those based on manganese or ytterbium, aligns with the principles of green chemistry. nih.govlookchem.com

Reactivity and Transformational Chemistry of 11 Methoxyundec 1 Yne

Reactions at the Terminal Alkyne Moiety

The terminal alkyne is the most reactive site of 11-methoxyundec-1-yne, enabling a variety of addition and coupling reactions.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an ideal substrate for "click chemistry," a set of powerful, reliable, and selective reactions. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.org This reaction joins the alkyne with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govrsc.orgnd.edu

The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a valuable tool in drug discovery, materials science, and bioconjugation. nd.edumedchem101.comnih.gov The resulting triazole ring can act as a stable linker or even as a pharmacophore itself. nih.gov The reaction typically proceeds with high yields and does not require the removal of byproducts. medchem101.com

Reaction Catalyst Reactants Product
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)This compound, Organic Azide (B81097)1,4-disubstituted 1,2,3-triazole

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The Sonogashira coupling, specifically, is the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium(0) catalyst and a copper(I) co-catalyst. libretexts.org This reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes. libretexts.org

In the context of this compound, a Sonogashira coupling would involve its reaction with a suitable aryl or vinyl halide to create a more complex molecular architecture. The reaction mechanism generally involves the oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the palladium catalyst. youtube.comyoutube.com

Reaction Catalyst System Reactants Product Type
Sonogashira CouplingPalladium(0), Copper(I)This compound, Aryl/Vinyl HalideArylalkyne or Conjugated Enyne

Hydration and Hydroboration-Oxidation Pathways

The terminal alkyne of this compound can be hydrated to form carbonyl compounds. The outcome of the hydration depends on the reaction conditions.

Hydration (Markovnikov Addition): In the presence of a strong acid and a mercury(II) salt catalyst, water adds across the triple bond following Markovnikov's rule. For a terminal alkyne like this compound, this initially forms an enol that rapidly tautomerizes to the more stable methyl ketone.

Hydroboration-Oxidation (Anti-Markovnikov Addition): This two-step process provides a complementary regiochemical outcome. wikipedia.org First, a borane (B79455) reagent (such as borane-tetrahydrofuran (B86392) complex, BH₃·THF, or bulkier reagents like disiamylborane (B86530) to prevent double addition) adds across the triple bond in a syn fashion. wikipedia.orgmsu.edu The boron atom attaches to the terminal carbon (the less substituted carbon). wikipedia.orgmasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol. libretexts.orgchadsprep.com This enol then tautomerizes to an aldehyde. masterorganicchemistry.comorganicchemistrytutor.com

Reaction Pathway Reagents Intermediate Final Product
HydrationH₂SO₄, HgSO₄, H₂OEnol (OH on C2)Methyl Ketone (Carbonyl on C2)
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHEnol (OH on C1)Aldehyde (Carbonyl on C1)

Halogenation and Hydrohalogenation Reactivity

The alkyne functionality of this compound readily undergoes addition reactions with halogens (X₂) and hydrogen halides (HX).

Hydrohalogenation: The addition of hydrogen halides (such as HBr or HCl) across the triple bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon). libretexts.orgpearson.com The initial addition results in a vinyl halide. If a second equivalent of HX is added, a geminal dihalide is formed, with both halogen atoms attached to the same carbon (C2). libretexts.org The presence of peroxides can lead to anti-Markovnikov addition of HBr via a free-radical mechanism. libretexts.org

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to the alkyne can proceed in a stepwise manner. The first addition yields a dihaloalkene, which is typically a mixture of E and Z isomers. The addition of a second equivalent of the halogen results in a tetrahaloalkane. libretexts.org

Reaction Reagents Product (1 equivalent) Product (2 equivalents)
Hydrohalogenation (Markovnikov)HX (e.g., HBr, HCl)2-Halo-11-methoxyundec-1-ene2,2-Dihalo-11-methoxyundecane
HalogenationX₂ (e.g., Br₂, Cl₂)1,2-Dihalo-11-methoxyundec-1-ene1,1,2,2-Tetrahalo-11-methoxyundecane

Thiol-yne Reactions and Adduct Formation

The thiol-yne reaction is a powerful click chemistry transformation that involves the addition of a thiol (-SH) across an alkyne (-C≡C-). wikipedia.org This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or catalyzed by a base. wikipedia.orgresearchgate.net The initial addition of a thiol to this compound results in a vinyl sulfide. wikipedia.org A second thiol molecule can then add to the vinyl sulfide, leading to a dithioether adduct. wikipedia.org The radical-mediated reaction typically proceeds via an anti-Markovnikov addition. wikipedia.org

This reaction is highly efficient and finds applications in materials science for the synthesis of polymers and dendrimers. wikipedia.orgrsc.org

Reaction Stage Reactants Product
Mono-additionThis compound, ThiolVinyl sulfide
Di-additionVinyl sulfide, ThiolDithioether

Functionalization of the Alkane Chain

While the terminal alkyne is the primary site of reactivity, the long alkane chain of this compound can also be functionalized, although this typically requires more forcing conditions or specific reagents that can overcome the inertness of C-H bonds. Methods for such functionalization are less common but can include radical halogenation or microbial/enzymatic oxidation at specific positions along the chain, though these are highly substrate and condition dependent and not as broadly applicable as the alkyne transformations.

Reactivity of the Methoxy (B1213986) Ether Linkage

The methoxy group at the end of the undecyl chain in this compound is generally a robust and unreactive functionality. However, under specific conditions, the ether linkage can be cleaved or undergo rearrangement.

The cleavage of ethers, particularly methyl ethers, is a common transformation in organic synthesis, often employed as a deprotection strategy. ingentaconnect.comacs.orgacs.org This typically requires strong acidic conditions. libretexts.orglibretexts.orglongdom.orgsciencemadness.org The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. libretexts.orgsciencemadness.orgwikipedia.org

For a primary methoxy ether like that in this compound, the cleavage would likely proceed through an SN2 mechanism. libretexts.orglongdom.org This involves protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (methanol). libretexts.org A nucleophile, typically the halide ion from the acid, then attacks the less sterically hindered carbon (the methyl group), resulting in the formation of undec-10-en-1-ol and a methyl halide.

A variety of reagents can be used for ether cleavage, including Lewis acids like boron tribromide (BBr₃). ingentaconnect.com Selective deprotection methods have also been developed, which are particularly important in the context of complex molecules with multiple sensitive functional groups. ingentaconnect.comacs.orgacs.org For instance, zinc(II) trifluoromethanesulfonate (B1224126) in isopropanol (B130326) has been reported for the facile and selective deprotection of methoxymethyl (MOM) ethers, a related acetal (B89532) protecting group. ingentaconnect.com While the methoxy group in this compound is a simple ether, similar principles of selective cleavage could be explored.

Table 3: Reagents for the Cleavage of Methoxy Ethers

ReagentSubstrate TypeMechanism (Typical)Reference
Hydroiodic Acid (HI)Primary alkyl methyl etherSN2 libretexts.org
Hydrobromic Acid (HBr)Primary alkyl methyl etherSN2 libretexts.org
Boron Tribromide (BBr₃)Various ethersLewis acid-mediated ingentaconnect.com
PhI(OAc)₂-I₂Methoxy groups adjacent to hydroxylsRadical hydrogen abstraction acs.orgacs.org
2-(Diethylamino)ethanethiolAromatic methyl ethersNucleophilic demethylation organic-chemistry.org
Dichlorodicyanobenzoquinone (DDQ)p-Methoxybenzyl (PMB) ethersOxidative cleavage chem-station.com

This table provides examples of reagents used for the cleavage of methoxy ethers, highlighting the general conditions applicable for the deprotection of the methoxy group in this compound.

Ether rearrangements are less common than cleavage reactions, but they represent an interesting class of transformations. The most well-known ether rearrangement is the Claisen rearrangement, which is a researchgate.netresearchgate.net-sigmatropic rearrangement of allyl vinyl ethers or allyl aryl ethers. libretexts.org This reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org

Given that this compound is a saturated alkyl methoxy ether, it will not undergo a classical Claisen rearrangement. However, the potential for other types of rearrangements, though not widely reported for simple alkyl ethers, could be a subject of academic investigation. For instance, rearrangements involving radical intermediates or those catalyzed by specific transition metal complexes could be envisioned. The migration of a p-methoxybenzyl (PMB) group, a related ether protecting group, has been observed under certain reductive conditions, showcasing the possibility of ether rearrangements in specific contexts. chem-station.com

At present, there is no direct evidence in the literature to suggest that the methoxy group in this compound would readily undergo rearrangement under standard laboratory conditions. Such transformations would likely require the development of novel catalytic systems or the use of highly reactive intermediates.

Role of 11 Methoxyundec 1 Yne As a Strategic Synthetic Building Block

Integration into Polymer and Materials Science

The reactivity of the alkyne group also makes 11-methoxyundec-1-yne a valuable monomer precursor in polymer and materials science. numberanalytics.comnumberanalytics.com

This compound can be readily transformed into a variety of functional monomers for polymerization. The terminal alkyne can undergo polymerization directly through techniques like metathesis polymerization or can be derivatized prior to polymerization. numberanalytics.comoup.comnih.gov For instance, the alkyne can be converted to a vinyl group through selective hydrogenation, creating a monomer suitable for radical or coordination polymerization. The methoxy-terminated chain can impart specific properties to the resulting polymer, such as increased flexibility and hydrophobicity.

The terminal alkyne of this compound is an ideal functional group for post-polymerization modification using click chemistry. numberanalytics.com Polymers bearing azide (B81097) functionalities can be efficiently and selectively reacted with this compound to append the long methoxy-terminated alkyl chain onto the polymer backbone. This approach allows for the precise control over the introduction of this functional group, enabling the tailoring of the polymer's surface properties, solubility, and self-assembly behavior. Such modified polymers could find applications in areas like drug delivery, surface coatings, and nanotechnology.

Polymerization/Modification Technique Role of this compound Resulting Feature
Alkyne Metathesis PolymerizationMonomerPolyacetylene with pendant methoxyalkyl chains
Click Chemistry (CuAAC)Alkyne component for post-polymerization modificationGrafting of methoxyundecyl chains onto a polymer backbone
Conversion to vinyl monomer followed by polymerizationMonomer precursorPolymer with long, flexible side chains

Contributions to Chemical Biology Probes and Tools

In the field of chemical biology, terminal alkynes are invaluable as bioorthogonal chemical reporters. nih.govwm.edu The alkyne group can be incorporated into biomolecules such as proteins, nucleic acids, and lipids without significantly perturbing their structure or function. nih.govnih.gov These alkyne-tagged biomolecules can then be visualized or isolated from complex biological systems by reaction with an azide-functionalized probe, often a fluorescent dye or an affinity tag, via the CuAAC reaction. thermofisher.commedchemexpress.comnih.gov

This compound can serve as a synthetic precursor for long-chain fatty acid analogues containing a terminal alkyne. These probes can be used to study lipid metabolism, protein lipidation, and other biological processes involving fatty acids. The methoxy (B1213986) group can be deprotected to the alcohol and subsequently converted to a carboxylic acid to mimic natural fatty acids. Once incorporated into cellular pathways, the alkyne handle allows for the selective detection and identification of the modified lipids and their interacting partners.

Development of Bioconjugation Reagents

The application of this compound in bioconjugation is primarily centered on its use as a precursor for molecules that can link biomolecules to reporter tags or other functional moieties. The terminal alkyne is the key functional group that enables this, allowing for covalent bond formation with azide-modified biomolecules such as proteins, nucleic acids, and glycans.

The long undecyl chain is particularly noteworthy. In the context of protein modification, this lipophilic chain can facilitate the penetration of the reagent into hydrophobic pockets of proteins or across cell membranes. This property is advantageous when targeting intracellular proteins or membrane-associated proteins.

Reagent ComponentFunction in BioconjugationRelevant Properties of this compound
Terminal AlkyneClick Chemistry HandleEnables covalent ligation to azide-modified biomolecules.
Undecyl ChainHydrophobic SpacerInfluences solubility, membrane permeability, and interaction with hydrophobic regions of biomolecules.
Methoxy GroupTerminal FunctionalizationAffects overall polarity and can participate in non-covalent interactions.

Use in Activity-Based Profiling (mechanistic focus, not clinical)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology used to study enzyme function directly in complex biological systems. nih.gov ABPP probes are designed to covalently label the active site of a specific enzyme or enzyme family. These probes typically consist of three main parts: a reactive group (or "warhead") that binds to the enzyme's active site, a reporter tag (like a fluorophore or biotin) for detection and enrichment, and a linker that connects the two.

The compound this compound can serve as a versatile linker and reporter tag precursor in the design of ABPP probes. The terminal alkyne can be utilized as a handle for the attachment of a reporter tag via click chemistry after the probe has labeled its target enzyme. This two-step approach, known as two-step ABPP, is advantageous as it allows for the use of smaller, more cell-permeable probes where the bulky reporter tag is installed in a secondary step.

From a mechanistic perspective, the long alkyl chain of this compound can influence the probe's interaction with the target enzyme. For enzymes with deep, hydrophobic active site pockets, such as certain lipases or proteases, the undecyl chain can act as a recognition element, guiding the reactive group to the active site and increasing the efficiency and selectivity of labeling. The methoxy group provides a chemically stable terminus that is less likely to undergo non-specific metabolic reactions within a cell compared to a free hydroxyl group.

Regio- and Stereoselective Transformations Facilitated by this compound

The terminal alkyne of this compound is the primary site of its chemical reactivity, enabling a variety of regio- and stereoselective transformations. These reactions are crucial for elaborating the structure of the molecule and incorporating it into more complex chemical entities.

Hydration Reactions: The hydration of the terminal alkyne can be controlled to yield either the corresponding methyl ketone (Markovnikov addition) or the aldehyde (anti-Markovnikov addition). The choice of catalyst is critical in dictating the regioselectivity of this transformation. For instance, acid-catalyzed hydration in the presence of mercury salts typically affords the methyl ketone, while hydroboration-oxidation sequences lead to the aldehyde.

Hydroboration: The hydroboration of this compound with sterically hindered boranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), proceeds with high regioselectivity to place the boron atom at the terminal carbon. Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide and sodium hydroxide (B78521) yields the corresponding aldehyde, 11-methoxyundecanal. This transformation is a cornerstone of anti-Markovnikov alkyne hydration.

Carbometalation Reactions: The reaction of this compound with organometallic reagents can also be highly regio- and stereoselective. For example, zirconocene-catalyzed carboalumination allows for the addition of an organoaluminum reagent across the triple bond in a syn-selective manner, leading to a trisubstituted alkene with defined stereochemistry.

The following table summarizes some key regio- and stereoselective reactions of this compound:

Reaction TypeReagentsProduct TypeRegio/Stereoselectivity
Markovnikov HydrationH₂SO₄, H₂O, HgSO₄Methyl KetoneMarkovnikov
Anti-Markovnikov Hydration1. Disiamylborane 2. H₂O₂, NaOHAldehydeAnti-Markovnikov
Hydrozirconation1. Cp₂ZrHCl 2. H₂OTerminal AlkeneRegioselective
CarboaluminationMe₃Al, Cp₂ZrCl₂Trisubstituted AlkeneSyn-addition

These transformations highlight the synthetic versatility of this compound, allowing for its conversion into a range of valuable intermediates with controlled regiochemistry and stereochemistry.

Advanced Spectroscopic Methodologies for Structural Elucidation of 11 Methoxyundec 1 Yne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry of a molecule can be obtained.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their neighboring atoms. For 11-methoxyundec-1-yne, distinct signals are expected for the acetylenic proton, the methoxy (B1213986) group protons, and the various methylene (B1212753) groups in the long alkyl chain.

The acetylenic proton (H-1) is anticipated to appear as a triplet in the range of δ 1.7-3.1 ppm. libretexts.org This multiplicity arises from coupling to the two adjacent protons on C-3. The protons of the methoxy group (H-12) would present as a sharp singlet, as they have no adjacent protons, with a characteristic chemical shift around δ 3.3 ppm, influenced by the electronegative oxygen atom. acdlabs.comlibretexts.orgopenstax.orglibretexts.orgresearchgate.netfiveable.me The methylene protons adjacent to the methoxy group (H-10) are expected to resonate as a triplet around δ 3.4 ppm. The methylene protons adjacent to the alkyne (H-3) would also likely appear as a triplet. The remaining methylene groups along the alkyl chain would produce a complex multiplet signal in the typical alkane region of approximately δ 1.2-1.6 ppm. libretexts.orglibretexts.orgfiveable.me

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-11.9 - 2.1Triplet (t)1H
H-32.1 - 2.3Triplet (t)2H
H-4 to H-91.2 - 1.6Multiplet (m)12H
H-103.3 - 3.5Triplet (t)2H
H-12 (O-CH₃)~3.3Singlet (s)3H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The sp-hybridized carbons of the terminal alkyne are characteristic. The terminal carbon (C-1) is expected to resonate in the range of δ 65-85 ppm, while the internal alkyne carbon (C-2) would be found slightly more downfield. openochem.org The carbon of the methoxy group (C-12) typically appears between δ 46-69 ppm. acdlabs.com The carbon atom bonded to the oxygen (C-11) will be significantly deshielded and is predicted to be in the δ 50-80 ppm range. libretexts.org The other methylene carbons of the long alkyl chain will have signals in the typical aliphatic region of δ 20-40 ppm. libretexts.org

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (≡CH)68 - 72
C-2 (-C≡)82 - 86
C-3 to C-1022 - 32
C-11 (-CH₂-O)70 - 75
C-12 (-O-CH₃)58 - 62

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. Cross-peaks in the COSY spectrum would confirm the coupling between the acetylenic proton (H-1) and the methylene protons at C-3, as well as the couplings between adjacent methylene groups along the alkyl chain (e.g., H-3 with H-4, H-4 with H-5, and so on, up to H-10 with H-9).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal of the methoxy group at ~δ 3.3 ppm would show a cross-peak with the carbon signal at ~δ 59 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the terminal alkyne and the ether linkage.

The most characteristic absorption for a terminal alkyne is the sharp, strong C-H stretching vibration, which is expected to appear around 3330-3270 cm⁻¹. orgchemboulder.com The C≡C triple bond stretch will give rise to a weak but sharp absorption in the range of 2260-2100 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org The presence of a strong C-O stretching band for the ether group is anticipated in the region of 1300-1000 cm⁻¹. libretexts.orgfiveable.melmu.eduspectroscopyonline.com The spectrum would also display C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
Terminal Alkyne≡C-H stretch3330 - 3270Strong, Sharp
AlkyneC≡C stretch2260 - 2100Weak, Sharp
EtherC-O stretch1300 - 1000Strong
AlkaneC-H stretch2960 - 2850Strong
AlkaneC-H bend1470 - 1370Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation.

For this compound (C₁₂H₂₂O), the molecular weight is 182.31 g/mol . The molecular ion peak (M⁺) would be expected at m/z = 182. The fragmentation of long-chain alkynes and ethers follows predictable pathways. Alkynes often cleave to form resonance-stabilized propargyl cations. utexas.edu Ethers typically undergo α-cleavage (cleavage of a C-C bond adjacent to the oxygen) or cleavage of the C-O bond. miamioh.eduyoutube.com

Key predicted fragments for this compound would include:

Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z = 167.

Loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z = 151.

Cleavage of the C10-C11 bond, generating a stable oxonium ion at m/z = 45 ([CH₂=O⁺CH₃]).

Fragmentation of the alkyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The calculated exact mass for the molecular ion [C₁₂H₂₂O]⁺ is 182.1671. This precise measurement would provide strong evidence for the molecular formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. phytojournal.com In the context of this compound, GC-MS is invaluable for assessing sample purity and confirming its molecular identity. The technique synergistically combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.gov

In a typical GC-MS analysis, the sample is vaporized and introduced into a GC column. The separation of components within the column is based on their differential partitioning between a stationary phase and a mobile gas phase. For a molecule like this compound, its retention time—the time taken to travel through the column—is a characteristic property influenced by its boiling point (a function of its molecular weight and intermolecular forces) and its affinity for the column's stationary phase. Purity can be assessed by the presence of a single, sharp chromatographic peak, with any additional peaks indicating the presence of impurities, such as starting materials, solvents, or by-products from its synthesis.

Following separation by the GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process removes an electron to form a molecular ion (M+•), which is often unstable. libretexts.org The molecular ion and its subsequent fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. tutorchase.com

For this compound (C₁₂H₂₂O, molecular weight: 182.3 g/mol ), the mass spectrum is predicted to exhibit a molecular ion peak at m/z = 182. The fragmentation pattern provides crucial structural information. Key fragmentation pathways for ethers and long-chain alkynes include alpha-cleavage and the loss of small neutral molecules. libretexts.orgmiamioh.edu The most prominent fragmentation for a methyl ether involves the cleavage of the bond alpha to the oxygen atom, leading to a stable, resonance-stabilized oxonium ion.

A plausible fragmentation pattern for this compound is detailed in the table below. The analysis of these fragments allows for the unambiguous identification of the methoxy group, the long alkyl chain, and the terminal alkyne moiety, thus confirming the compound's structure.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural Formula of FragmentSignificance
182Molecular Ion [M]⁺•[CH₃O(CH₂)₉C≡CH]⁺•Confirms the molecular weight of the compound.
167[M - CH₃]⁺[O(CH₂)₉C≡CH]⁺Loss of the terminal methyl group.
151[M - OCH₃]⁺[(CH₂)₉C≡CH]⁺Cleavage of the methoxy group.
45Oxonium Ion [CH₂OCH₃]⁺[H₂C=O⁺CH₃]Highly characteristic fragment for methyl ethers resulting from α-cleavage. Often a base peak.
39Propargyl Cation [C₃H₃]⁺[HC≡C-CH₂]⁺Characteristic fragment for terminal alkynes.

This table presents predicted data based on established fragmentation principles for ethers and alkynes.

Other Ancillary Spectroscopic Techniques (e.g., Raman Spectroscopy)

While techniques like NMR, IR, and MS provide extensive structural detail, Raman spectroscopy serves as a powerful ancillary method for the characterization of this compound. It is particularly adept at identifying specific functional groups due to their characteristic vibrational frequencies, offering complementary information to infrared (IR) spectroscopy. nih.govacs.org

Raman spectroscopy measures the inelastic scattering of monochromatic light. The resulting spectrum provides insight into the vibrational modes of a molecule. For this compound, Raman spectroscopy is exceptionally useful for confirming the presence of the carbon-carbon triple bond (C≡C) of the terminal alkyne. This bond's stretching vibration gives rise to a sharp and typically strong signal in a relatively "silent" region of the Raman spectrum, where few other functional groups absorb (2100–2260 cm⁻¹). nih.govrsc.org This makes the alkyne signal easily identifiable and an excellent diagnostic peak. researchgate.net The terminal nature of the alkyne is further confirmed by the ≡C-H stretching vibration, which appears as a sharp band around 3300 cm⁻¹.

The combination of these characteristic signals in a single Raman spectrum provides a high degree of confidence in the structural assignment of this compound, reinforcing the data obtained from other spectroscopic methods.

Table 2: Characteristic Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Signal Characteristics
Alkyne C-H Stretch≡C-H~3300Sharp, Strong
Aliphatic C-H Stretch-CH₂-, -CH₃2800 - 3000Strong, Multiple Bands
Alkyne C≡C Stretch-C≡C-2100 - 2140Sharp, Strong
CH₂ Scissor/Bend-CH₂-~1450Medium
Ether C-O-C Stretch-C-O-C-1050 - 1150Medium

This table presents predicted data based on established Raman frequencies for key functional groups. nih.govnih.govacs.org

Computational and Theoretical Investigations Pertaining to 11 Methoxyundec 1 Yne

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 11-Methoxyundec-1-yne, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

An analysis of the electronic structure of this compound would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. These methods could determine the distribution of electron density, identify regions of high and low electron density, and calculate the molecular electrostatic potential (MEP). The MEP, for instance, would highlight the electron-rich alkyne and ether functionalities, indicating likely sites for electrophilic attack.

Molecular Orbital (MO) theory would be applied to understand the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO and LUMO are critical in predicting the molecule's reactivity in pericyclic reactions, as well as its behavior as a nucleophile or electrophile. The HOMO-LUMO energy gap is also a key indicator of the molecule's kinetic stability.

Conformational Analysis and Energy Landscapes

Due to the flexible nature of its undecyl chain, this compound can exist in numerous conformations. A detailed conformational analysis, likely employing molecular mechanics (MM) or semi-empirical methods, would be necessary to identify the low-energy conformers and to understand the energetic barriers between them. This analysis would reveal the most probable shapes the molecule adopts in different environments, which in turn influences its physical properties and biological activity.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as additions to the alkyne group or reactions at the methoxy (B1213986) group, computational studies could map out the entire reaction pathway.

By employing methods to locate and characterize transition states, chemists could gain a detailed understanding of the energy barriers for various potential reactions. This would involve calculating the activation energies and vibrational frequencies of the transition state structures to confirm they represent true saddle points on the potential energy surface.

In reactions where multiple products are possible, computational models can predict the regioselectivity and stereoselectivity. For example, in the addition of an unsymmetrical reagent to the alkyne bond of this compound, calculations could determine which of the two possible constitutional isomers is more likely to form by comparing the energies of the respective transition states.

While the framework for such computational investigations is well-established, the specific application to this compound and the resulting data are not yet available in the public domain. The scientific community awaits such studies to fully characterize the chemical behavior of this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or published articles concerning the computational and theoretical investigations of This compound in the context of ligand design and catalyst interactions. Searches for scholarly articles detailing density functional theory (DFT) studies, molecular modeling, or catalyst binding analyses for this particular compound did not yield any relevant results.

The information available for this compound is predominantly limited to its chemical properties and availability from commercial suppliers, which fall outside the scope of the requested scientific article on its computational and catalytic behavior.

Therefore, the generation of the requested article with the specified outline and content inclusions is not possible without fabricating data, which would violate the principles of scientific accuracy. Further research and publication in this specific area would be required to provide the detailed findings requested.

Emerging Research Directions and Future Perspectives for 11 Methoxyundec 1 Yne

Novel Synthetic Approaches and Sustainable Pathways

The development of greener, more efficient methods for synthesizing and functionalizing molecules like 11-methoxyundec-1-yne is a key research thrust. Modern catalytic strategies are moving away from harsh conditions and stoichiometric reagents towards more sustainable alternatives.

Biocatalysis offers a highly selective and environmentally benign approach to organic synthesis. While direct enzymatic synthesis of this compound is not yet established, related enzymatic transformations highlight a promising future direction. Lipases, for instance, are widely used for esterification and transesterification reactions under mild conditions. rsc.orgnih.gov Research has shown that lipases can catalyze reactions in aqueous nanomicellar media, selectively targeting primary alcohols. rsc.org This suggests a potential biocatalytic route to precursors of this compound, such as the esterification of undec-10-yn-1-ol.

Furthermore, engineered biosynthetic pathways are emerging for producing alkyne-tagged molecules. nih.gov Strategies involving the engineering of polyketide synthases (PKSs) to incorporate terminal alkyne functionalities could be adapted. nih.gov By leveraging enzymes like desaturases and acetylenases, it may become feasible to design biological systems that produce long-chain alkynyl compounds de novo, reducing the reliance on traditional multi-step organic synthesis. nih.gov The development of multifunctional biocatalysts, which combine several catalytic activities into a single enzyme, could further streamline these synthetic cascades. acs.org

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel bond formations under exceptionally mild conditions. rsc.org This strategy relies on the generation of radical intermediates via single-electron transfer (SET) processes, which can then engage in a wide array of chemical transformations. rsc.orgacs.org For a terminal alkyne like this compound, photoredox catalysis opens up numerous possibilities for both its synthesis and its derivatization.

Recent advancements have demonstrated the functionalization of unactivated C(sp³)–H bonds, hydroacylation of alkynes, and the synthesis of complex heterocycles using dual catalytic systems that merge photoredox and transition metal catalysis. rsc.orgacs.org These methods could be applied to introduce the methoxy (B1213986) group at a late stage or to functionalize the alkyl chain of an alkyne precursor. The table below summarizes several photoredox reactions that are applicable to terminal alkynes and could be explored for this compound.

Reaction Type Description Catalytic System Example Potential Application for this compound Reference
Hydroacylation Addition of an aldehyde across the triple bond to form an enone.Nickel-photocatalyst dual system.Reaction with various aldehydes to create complex derivatives. acs.org
Thioformylation Introduction of a formyl and a thio group across the alkyne.Photoredox catalyst with nitromethane (B149229) as formyl source.Synthesis of difunctionalized derivatives for further modification. nih.gov
Acylation of Heteroarenes Use of the terminal alkyne as a source for an acyl radical to acylate heterocycles.Photoredox-mediated oxidative cleavage.Derivatization of heterocycles with the undecynoyl fragment. nih.gov
Alkynylation of Hydrosilanes Direct coupling of a terminal alkyne with a silane (B1218182) via a hydrogen atom transfer (HAT) strategy.Metal-free visible-light-driven photocatalysis.Synthesis of alkynyl silane derivatives. organic-chemistry.org
Remote C(sp³)–H Alkynylation Functionalization of a distant, unactivated C–H bond in an alcohol with an alkyne moiety.Photo-induced copper complex.Intramolecular cyclization or intermolecular coupling reactions. rsc.org

Expanded Applications in Supramolecular Chemistry

Supramolecular chemistry, which studies chemical systems composed of multiple molecules linked by non-covalent interactions, provides a platform for creating dynamic and functional architectures. rsc.orgbeilstein-journals.org The structure of this compound is well-suited for integration into such assemblies. The terminal alkyne can coordinate with metal ions or participate in hydrogen bonding, while the long alkyl chain can drive self-assembly through hydrophobic interactions and van der Waals forces.

A particularly exciting area is the construction of mechanically interlocked molecules like rotaxanes and catenanes. chemrxiv.org Recent work has shown that long polyyne chains can be stabilized by threading them through macrocycles to form polyrotaxanes. chemrxiv.org By using this compound as a building block in iterative coupling reactions, it could be incorporated into long conjugated chains that are encapsulated by macrocyclic hosts. The methoxy group could act as a terminal "stopper" precursor or influence the electronic properties of the resulting assembly. Furthermore, the self-assembly of conjugated polymers can be directed by aligner molecules to form ordered structures, which can then be converted into poly-pseudo-rotaxanes through reactions like olefin metathesis. nih.gov

Advanced Materials Development from this compound Derivatives

The terminal alkyne group is a powerful functional handle for materials science, primarily due to its utility in "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. sigmaaldrich.comdigitellinc.com These reactions allow for the efficient and orthogonal covalent linking of molecules to create functional polymers and materials under mild conditions. nih.govacs.org

This compound can be envisioned as a key monomer or functionalizing agent for a variety of advanced materials:

Functional Polymers: It can be polymerized with di-azides to create linear polymers or used to functionalize existing polymer backbones. The long, flexible methoxy-terminated side chain would be expected to impact the material's physical properties, such as lowering the glass transition temperature and increasing solubility in organic solvents. acs.org

Cross-Linked Elastomers: Thiol-yne chemistry can be used to cross-link alkyne-functionalized polyesters, creating soft, degradable elastomers. nih.govacs.org Materials derived from this compound could have mechanical properties suitable for soft tissue engineering applications.

Surface Modification: The alkyne group can be used to anchor molecules to surfaces that have been pre-functionalized with azide (B81097) groups, enabling the creation of customized interfaces with specific wetting, adhesive, or biocompatible properties.

Material Type Synthetic Strategy Potential Properties Influenced by this compound Reference
Linear Poly(triazole)s Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with difunctional azides.Solubility, thermal stability, aggregation-induced emission. digitellinc.com
Soft Elastomers Photo-initiated thiol-yne cross-linking of an alkyne-functionalized polyester.Softness, degradability, cytocompatibility. nih.govacs.org
Functionalized Surfaces CuAAC "click" reaction onto an azide-terminated self-assembled monolayer.Hydrophobicity, biocompatibility, specific ligand presentation. sigmaaldrich.com
Poly-pseudo-rotaxanes Supramolecular assembly with a macrocycle followed by covalent capture.Mechanical strength, stimuli-responsiveness. nih.gov

Interdisciplinary Research Opportunities in Chemical Biology (mechanistic focus)

In chemical biology, terminal alkynes are invaluable as bioorthogonal chemical reporters. They are small, non-perturbing, and can be selectively reacted inside living systems using click chemistry to visualize, isolate, and identify biological targets. The structure of this compound makes it an intriguing candidate for a chemical probe. The long alkyl chain mimics a fatty acid, suggesting it could be used to probe enzymes and pathways involved in lipid metabolism.

Mechanistically, such a probe would function by being metabolically incorporated into cellular structures or by binding to the active site of a target enzyme. For example, it could be recognized by fatty acid synthetases or desaturases. Following incorporation or binding, the cell or cell lysate can be treated with a reporter molecule containing an azide group (e.g., a fluorophore or biotin). The CuAAC reaction would then covalently link the probe to the reporter, allowing for visualization of its localization or identification of the binding protein. nih.gov Detailed mechanistic studies of alkyne reactions, including their addition and migration reactions, are crucial for understanding their reactivity and designing better probes. nih.govacs.org Computational modeling is often used alongside experimental work to predict reaction pathways and transition states. nih.govkhanacademy.org

Role in Automated Synthesis Platforms

The increasing complexity of chemical synthesis has driven the development of automated platforms, often utilizing continuous flow chemistry. syrris.com These systems offer enhanced safety, reproducibility, and scalability compared to traditional batch processes. researchgate.net They allow for precise control over reaction parameters and enable the telescoping of multi-step sequences, avoiding the isolation of intermediates. mit.edu

The synthesis of this compound and its subsequent elaboration into more complex molecules are well-suited for this technology. A multi-step flow process could be designed to perform the initial alkyne synthesis, followed by purification and immediate use in a subsequent reaction, such as a photoredox-catalyzed coupling or a click reaction to build a polymer. rsc.org Automated systems guided by machine learning algorithms can rapidly optimize reaction conditions, accelerating the discovery of new reactions and materials based on the this compound scaffold. mit.edursc.org The integration of synthesis, purification, and analysis in a single automated platform represents a powerful paradigm for exploring the future chemistry of this versatile compound. beilstein-journals.org

Q & A

Q. How can interdisciplinary teams leverage this compound in materials science and medicinal chemistry?

  • Methodological Answer : Organize joint projects to explore applications (e.g., polymer precursors, bioactive analogs). Share synthetic protocols via platforms like protocols.io . Use collaborative tools (e.g., electronic lab notebooks) to track data across disciplines. Prioritize peer-reviewed databases (PubMed, Reaxys) for literature surveys .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.